molecular formula C16H16N6O B2502016 3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile CAS No. 2189434-19-1

3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile

Número de catálogo: B2502016
Número CAS: 2189434-19-1
Peso molecular: 308.345
Clave InChI: OUIXFYGRRCVDGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a heterocyclic carbonitrile derivative featuring a pyridazine core substituted with a cyclopropyl group at position 3 and linked via a methylene bridge to an azetidine ring. The azetidine is further connected to a pyrazine-2-carbonitrile moiety. This structure combines multiple pharmacophoric elements:

  • A pyridazinone scaffold, known for bioactivity in kinase inhibition and cardiovascular applications.
  • A strained azetidine ring, which enhances conformational rigidity compared to larger N-heterocycles.

Propiedades

IUPAC Name

3-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c17-7-14-16(19-6-5-18-14)21-8-11(9-21)10-22-15(23)4-3-13(20-22)12-1-2-12/h3-6,11-12H,1-2,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIXFYGRRCVDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article will delve into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Formula

The molecular formula of the compound is C15H16N4OC_{15}H_{16}N_{4}O.

Structural Representation

The structural representation can be summarized as follows:

  • SMILES Notation : CC(C(=O)N1C(=C(N=C1)C(=N)N)C2CC2)N(C)C

This notation provides a shorthand way to describe the structure of the molecule, which includes various functional groups that may contribute to its biological activity.

Research indicates that compounds similar to 3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile may exhibit activity against specific molecular targets such as kinases. For instance, certain derivatives have shown inhibitory effects on c-Met kinase, which is implicated in various cancers. The inhibition of c-Met can lead to reduced tumor growth and metastasis.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against several cancer cell lines. For example, compounds derived from similar structures have been tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, revealing significant cytotoxic effects with IC50 values often below 10 µM.

Table 1: Cytotoxicity Data for Related Compounds

Compound IDCell LineIC50 (µM)Notes
12eA5491.06 ± 0.16Significant cytotoxicity
12eMCF-71.23 ± 0.18Significant cytotoxicity
12eHeLa2.73 ± 0.33Significant cytotoxicity
13eA549<5Moderate cytotoxicity

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can significantly influence biological activity. For instance, the presence of a cyclopropyl group and specific nitrogen-containing heterocycles appears to enhance potency against cancer cell lines.

Study on c-Met Inhibition

A notable study investigated a series of triazolo-pyridazine derivatives for their inhibitory effects on c-Met. Among these, the compound 12e exhibited potent inhibitory activity with an IC50 value comparable to established inhibitors like Foretinib. The study utilized MTT assays to assess cytotoxicity and confirmed the mechanism through enzyme inhibition assays.

Apoptosis Induction

Further investigations revealed that certain derivatives could induce apoptosis in cancer cells. The mechanism involved cell cycle arrest and late apoptosis induction in A549 cells, highlighting the therapeutic potential of these compounds in oncology.

Comparación Con Compuestos Similares

Key Observations:

Pyridazine Substitutions: The cyclopropyl group in the target compound may enhance steric hindrance and metabolic stability compared to pyrazolyl () or pyridinyl () substituents . Pyridinyl groups () offer planar aromaticity, favoring interactions with hydrophobic enzyme pockets, whereas cyclopropyl’s non-planar structure may reduce off-target binding .

Synthetic Accessibility :

  • Piperidine-linked analogs () may involve simpler alkylation steps due to commercial availability of piperidine precursors.
  • Azetidine derivatives (target compound, ) require specialized synthesis, such as ring-closing strategies or azetidine functionalization .

Carbonitrile Positioning :

  • The pyrazine-2-carbonitrile group is conserved across analogs, suggesting its critical role in electronic modulation or as a hydrogen bond acceptor .

Physicochemical and Conformational Properties

  • Molecular Weight and Solubility :

    • The target compound’s inferred molecular weight (~374.4) aligns with piperidine analogs (373.4–401.4), but its azetidine core may reduce solubility compared to piperidine derivatives due to increased hydrophobicity .
    • The oxazolyl derivative () has a lower molecular weight (284.3), favoring better pharmacokinetic profiles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.